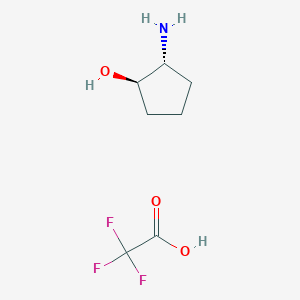

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt

Description

BenchChem offers high-quality (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1R,2R)-2-aminocyclopentan-1-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c6-4-2-1-3-5(4)7;3-2(4,5)1(6)7/h4-5,7H,1-3,6H2;(H,6,7)/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBARIQULBYROJ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Architecture and Synthetic Utility of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt

Executive Summary

In modern medicinal chemistry, rigidified chiral scaffolds are essential for locking bioactive conformations and enhancing target selectivity. (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt (CAS: 939039-38-0) represents a highly versatile, enantiopure building block used extensively in drug development. By constraining the flexible ethanolamine pharmacophore within a cyclopentane ring, this compound provides a predictable spatial arrangement of hydrogen bond donors and acceptors.

As a Senior Application Scientist, I have structured this technical whitepaper to detail the physicochemical profile, the mechanistic rationale behind its trifluoroacetic acid (TFA) salt form, and a self-validating protocol for its synthesis and isolation.

Chemical Identity & Physicochemical Profiling

The core structure consists of a cyclopentane ring substituted with an amino group and a hydroxyl group at adjacent carbons. The (1R, 2R) designation indicates a trans configuration, meaning the two functional groups point in opposite faces of the ring system.

To ensure high purity and stability, this compound is frequently isolated as a Trifluoroacetic Acid (TFA) salt . The inclusion of the TFA counterion prevents the free amine from undergoing unwanted atmospheric oxidation or CO₂ absorption, significantly extending the shelf-life of the reagent .

Table 1: Physicochemical Profile

| Parameter | Specification |

| Chemical Name | (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt |

| CAS Registry Number | 939039-38-0 |

| Molecular Formula | C₇H₁₂F₃NO₃ (C₅H₁₁NO · C₂HF₃O₂) |

| Molecular Weight | 215.17 g/mol |

| Monoisotopic Mass | 215.08 g/mol |

| Topological Polar Surface Area (TPSA) | 52.3 Ų |

| Stereochemistry | (1R, 2R) - trans configuration |

| Physical State | Solid (Typically white to off-white crystalline powder) |

Strategic Utility of the TFA Salt Form

While aminocyclopentanols can be isolated as free bases or hydrochloride (HCl) salts, the TFA salt is specifically engineered for downstream organic synthesis.

-

Solubility Dynamics: TFA salts exhibit superior solubility in polar aprotic solvents (e.g., DMF, DMSO, NMP) compared to their HCl counterparts. This is critical for subsequent homogeneous phase reactions, such as peptide couplings.

-

In Situ Neutralization: During amide bond formation, the TFA counterion is easily displaced by non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA). This liberates the nucleophilic free amine in situ, eliminating the need for a separate, yield-lowering free-basing extraction step .

Standard Operating Procedure: Synthesis via Boc-Deprotection

The most reliable method to generate this specific salt is through the acidic cleavage of its Boc-protected precursor: tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. The following protocol is a self-validating system designed to maximize yield while preventing thermal degradation.

Phase 1: Acidic Cleavage

-

Preparation: Dissolve the Boc-protected precursor (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

-

Causality: Anhydrous DCM provides optimal solubility for the organic precursor and prevents moisture-induced side reactions.

-

-

Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add neat Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM to TFA is reached.

-

Causality: Cooling mitigates the exothermic nature of the acid-base interaction. The high concentration of TFA protonates the carbamate oxygen, triggering fragmentation into a stabilized tert-butyl cation and releasing CO₂ gas .

-

Phase 2: Reaction Propagation

-

Incubation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 hours.

-

Causality: The entropic driving force (the release of isobutylene and CO₂ gases) pushes the reaction to completion. Room temperature provides sufficient thermal energy to overcome the activation barrier without degrading the cyclopentanol ring.

-

-

Monitoring: Verify the complete consumption of the starting material via TLC (ninhydrin stain) or LC-MS.

Phase 3: Isolation and Azeotropic Drying

-

Primary Concentration: Remove the bulk of the DCM and excess TFA in vacuo using a rotary evaporator.

-

Azeotropic Distillation: Suspend the resulting viscous residue in toluene (3 × 10 mL) and evaporate under reduced pressure after each addition.

-

Causality: Toluene forms a binary azeotrope with TFA, allowing for the gentle and complete removal of residual acid at lower temperatures. This prevents the thermal degradation or unwanted esterification of the secondary hydroxyl group that could occur under harsh heating .

-

-

Final Drying: Triturate the residue with cold diethyl ether to precipitate the salt, then dry under high vacuum (0.1 mbar) for 12 hours to afford the pure (1R,2R)-2-aminocyclopentanol TFA salt.

Mechanistic Pathway & Workflow Visualization

The transition from a protected chiral precursor to a fully integrated drug scaffold relies heavily on the transient stability of the TFA salt. The diagram below maps this logical progression.

Figure 1: Synthetic workflow from Boc-precursor to drug scaffold via the TFA salt intermediate.

Applications in Drug Development

The integration of the (1R,2R)-2-aminocyclopentanol motif is a hallmark of rational drug design. By utilizing the TFA salt in late-stage functionalization, medicinal chemists can achieve:

-

Kinase Inhibitor Design: The trans-hydroxyl and amino groups act as a bidentate hydrogen-bonding network, perfectly suited for anchoring into the ATP-binding hinge region of various kinases.

-

GPCR Ligands: The rigid cyclopentane ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to G-protein coupled receptors, thereby drastically increasing binding affinity and target selectivity.

References

-

Azeotropic Removal of TFA with Toluene , Organic Syntheses. Available at: [Link]

Thermal Stability Profile of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt: A Methodological Framework

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive methodological framework for characterizing the thermal stability profile of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it details the scientific rationale behind a multi-technique analytical approach, integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM). The objective is to construct a robust and self-validating data package that elucidates the compound's behavior under thermal stress, identifies potential degradation pathways, and informs critical decisions in process development, formulation, and storage.

Introduction: The Imperative of Thermal Stability

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt, like many active pharmaceutical ingredients (APIs) and their intermediates, is a crystalline solid whose physical and chemical integrity is paramount. Thermal stability is not merely a measure of the melting point; it is a critical quality attribute that dictates manufacturing processes (e.g., drying, milling), dictates appropriate storage conditions, and ultimately impacts the safety and efficacy of a final drug product.[1][2] An unstable compound can undergo decomposition, polymorphic transformation, or desolvation, leading to altered bioavailability, the formation of potentially toxic degradants, and batch-to-batch inconsistency.[3][4]

Forced degradation studies, which intentionally stress a compound under conditions more severe than accelerated stability testing, are essential for understanding the intrinsic chemical behavior of a molecule.[5][6][7] This guide establishes a comprehensive workflow to generate this critical data for the title compound, grounding the experimental design in established scientific principles and regulatory expectations.[5][8]

Compound Overview & Potential Liabilities

The subject compound is an acid-base salt formed from:

-

(1R,2R)-2-Amino-cyclopentanol: A chiral amino alcohol.[9] The presence of both amine and alcohol functional groups presents potential degradation pathways, such as intramolecular reactions or intermolecular amide formation, particularly at elevated temperatures.[10][11]

-

Trifluoroacetic Acid (TFA): A strong organofluorine acid.[12][13] While TFA itself is chemically stable, its salts can have unique thermal profiles.[14][15] The thermal decomposition of trifluoroacetic acid itself is known to produce species like carbon dioxide and difluoromethyl trifluoroacetate, suggesting complex degradation chemistry may be possible for its salts.[16]

Given this structure, a thorough thermal analysis must investigate not only simple melting and boiling but also desolvation (if a hydrate or solvate), solid-state transitions (polymorphism), and the onset and kinetics of decomposition.

The Analytical Strategy: A Triad of Techniques

No single analytical technique can provide a complete picture of thermal stability. We therefore advocate for a synergistic approach employing TGA, DSC, and HSM. This strategy ensures that mass changes, energetic transitions, and visual physical changes are all captured and correlated.

Caption: Integrated workflow for thermal stability characterization.

Experimental Protocols & Rationale

Thermogravimetric Analysis (TGA)

Objective: To quantify mass changes as a function of temperature, identifying desolvation, dehydration, and decomposition events.[17][18]

Causality: TGA is the definitive technique for determining if thermal events observed by DSC are associated with a loss of mass (e.g., solvent loss or decomposition) or are anhydrous events (e.g., melting, crystallization, or solid-state transitions).[3][18] Running the experiment under an inert nitrogen atmosphere is crucial to prevent oxidative degradation, thereby isolating purely thermal decomposition pathways.[19]

Protocol:

-

Instrument Calibration: Calibrate the TGA balance using certified weights and verify the temperature sensor with certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of the salt into a clean, tared aluminum or platinum pan. A consistent sample mass is key for reproducible results.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min. A 10 °C/min rate is standard for screening studies, balancing resolution and analysis time.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Calculate the derivative of the TGA curve (DTG) to precisely identify the temperature of maximum mass loss rate.

-

Quantify the percentage mass loss for each distinct step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, glass transitions, and solid-state phase transitions.[1][20][21]

Causality: DSC provides the energetic fingerprint of the material.[2] An endothermic event (heat absorption) typically corresponds to melting or desolvation, while an exothermic event (heat release) can indicate crystallization or decomposition.[4] By coupling this data with TGA, we can confidently assign these events. For example, an endotherm without mass loss in TGA is indicative of a melt, whereas an endotherm with a corresponding mass loss signifies desolvation.[19][22]

Protocol:

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum pan. Hermetic sealing is critical to contain any evolved volatiles and prevent premature evaporation, ensuring accurate transition temperatures.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Hot Stage Microscopy (HSM)

Objective: To visually observe the sample for physical changes such as melting, decomposition, color change, sublimation, and changes in crystal morphology as a function of temperature.[23][24]

Causality: HSM provides invaluable qualitative context to the quantitative data from TGA and DSC.[3][25] It can unequivocally distinguish between a true melt (transition to a clear liquid) and decomposition (charring, gas evolution). It is also highly effective for observing polymorphic transitions that may be subtle in DSC scans.[3][23]

Protocol:

-

Instrument Setup: Couple a polarized light microscope with a calibrated heating stage.

-

Sample Preparation: Place a small amount of crystals (a few micrograms) on a microscope slide and cover with a coverslip.

-

Experimental Conditions:

-

Atmosphere: Air or controlled nitrogen purge.

-

Temperature Program: Ramp the temperature at 10 °C/min from ambient to the final decomposition temperature, mirroring the DSC/TGA conditions for direct correlation.

-

-

Data Acquisition: Capture images and/or video throughout the heating process, annotating them with the corresponding temperatures.

Data Presentation & Expected Profile

The data from these analyses should be synthesized to build a complete profile. Quantitative results are best summarized in a table.

Table 1: Summary of Expected Thermal Analysis Data

| Parameter | Technique | Expected Result | Interpretation |

| Initial Mass Loss | TGA | Stepwise mass loss below 100°C | Loss of adsorbed moisture or residual solvent. |

| Desolvation/Dehydration | TGA / DSC | Stepwise mass loss corresponding to a sharp endotherm | Release of bound solvent/water molecules from the crystal lattice.[26] |

| Polymorphic Transition | DSC / HSM | Endothermic or exothermic event with no mass loss; visible change in crystal habit | Solid-state rearrangement to a different crystal form.[4] |

| Melting Point | DSC / HSM | Sharp endotherm with no mass loss; visual transition to a liquid | Phase transition from solid to liquid. |

| Decomposition Onset | TGA / DSC | Onset of significant mass loss; often associated with a complex series of endo/exothermic events | Temperature at which chemical degradation begins.[18] |

Potential Degradation Pathways

Based on the functionalities present, thermal stress could initiate several degradation pathways. The primary event is likely the dissociation of the salt back to the free amine and free acid. Subsequently, the amino alcohol could undergo intermolecular condensation to form amides or other oligomeric species. The trifluoroacetic acid may decompose via decarboxylation or other known routes.[10][16]

Caption: Hypothesized thermal degradation pathway for the salt.

Conclusion

The thermal stability of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt is a critical parameter that requires a rigorous, multi-faceted investigation. The integrated use of TGA, DSC, and HSM, as outlined in this guide, provides a scientifically sound framework for generating a comprehensive and reliable thermal profile. This approach ensures that mass changes, energetic transitions, and physical transformations are all accounted for, enabling the identification of critical temperatures and potential degradation pathways. The resulting data package is indispensable for guiding robust process development, ensuring drug substance stability, and meeting stringent regulatory expectations in the pharmaceutical industry.

References

- Vertex AI Search. (2023, February 19). Hot Stage Microscopy (HSM)

- Vertex AI Search. (2012, March 1).

- Vertex AI Search. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)

- Kumar, A., Singh, P., & Nanda, A. (2020, June 2).

- National Center for Biotechnology Information. (2020, June 16).

- Vertex AI Search. Thermal Stability Testing by Differential Scanning Calorimetry.

- ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.

- Coriolis Pharma. Differential Scanning Calorimetry.

- Veeprho. (2020, August 11).

- Linkam Scientific. (2020, June 22).

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- ResolveMass Laboratories Inc. (2026, February 15).

- Biomedical Journal of Scientific & Technical Research. (2022, November 30).

- Vertex AI Search. A practical guide to forced degradation and stability studies for drug substances.

- PubMed. (2002, April 15). Thermal study of simple amino-alcohol solutions.

- Journal of the Chemical Society B: Physical Organic. The thermal decomposition of trifluoroacetic acid.

- American Journal of Chemistry. (2023, April 23).

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- AZoM.com. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- ResearchGate. (2025, August 6).

- Nelson Labs.

- ACS Publications. (2012, December 12).

- PubMed. (2003, January 15).

- National Center for Biotechnology Information. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC.

- ResearchGate. Thermal study of simple amino-alcohol solutions | Request PDF.

- ACS Publications. (2002, December 11).

- Wikipedia. Trifluoroacetic acid.

- Eastern Kentucky University Encompass. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture.

- ACS Publications. (2016, May 3).

- PubChem. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787.

- ResearchGate. Thermal degradation of amino acid salts in CO2 capture | Request PDF.

- Cheméo. Chemical Properties of Trifluoroacetic acid (CAS 76-05-1).

- MDPI. (2025, August 12).

- Encyclopedia MDPI. (2024, March 27). Toxicity and Physicochemical Properties of Trifluoroacetic Acid.

- MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends.

- National Center for Biotechnology Information. (2025, November 28). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review - PMC.

- Carl ROTH.

Sources

- 1. quercus.be [quercus.be]

- 2. testinglab.com [testinglab.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. biomedres.us [biomedres.us]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. encompass.eku.edu [encompass.eku.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 13. Trifluoroacetic acid (CAS 76-05-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. mdpi.com [mdpi.com]

- 15. Toxicity and Physicochemical Properties of Trifluoroacetic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 16. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. resolvemass.ca [resolvemass.ca]

- 18. improvedpharma.com [improvedpharma.com]

- 19. azom.com [azom.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. nishkaresearch.com [nishkaresearch.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for (1R,2R)-2-amino-cyclopentanol derivatives in catalysis

An In-Depth Technical Guide to the Mechanism of Action for (1R,2R)-2-Amino-Cyclopentanol Derivatives in Catalysis

Introduction: The Architectural Elegance of Chiral Aminocyclopentanols

In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries, where a single enantiomer often possesses the desired biological activity while the other may be inactive or even harmful.[1] Among the vast arsenal of tools available to the synthetic chemist, chiral ligands and auxiliaries derived from (1R,2R)-2-amino-cyclopentanol have emerged as a privileged class of molecules. Their efficacy stems from a conformationally constrained cyclopentane backbone which, when incorporated into a catalytic system, creates a well-defined and predictable chiral environment.[2] This guide provides an in-depth exploration of the synthesis, mechanism of action, and application of these versatile derivatives, offering researchers and drug development professionals a comprehensive understanding of how these scaffolds translate their inherent chirality into high levels of stereochemical control.

Part 1: Synthesis of the Chiral Scaffold

The accessibility of enantiopure (1R,2R)-2-amino-cyclopentanol derivatives is crucial for their widespread application. A prevalent and effective strategy involves the resolution of racemic mixtures, which are often synthesized from simple, commercially available starting materials.

A representative synthesis for a related trans-isomer, which illustrates the core principles, begins with the aminolysis of cyclopentene oxide. This reaction opens the epoxide ring to yield a racemic mixture of the trans-amino alcohol. The subsequent, and most critical, step is the resolution of this mixture using a chiral resolving agent, such as (R)- or (S)-mandelic acid.[3] The chiral acid selectively forms a diastereomeric salt with one of the enantiomers of the amino alcohol. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Finally, treatment of the isolated salt with a base liberates the desired enantiomerically pure amino alcohol.

Experimental Protocol: Synthesis and Resolution of trans-2-(Benzylamino)cyclopentanol

This protocol provides a general guideline for the synthesis of a common derivative, which can be adapted for other analogues.

-

Synthesis of Racemic trans-2-(Benzylamino)cyclopentanol:

-

In a sealed reaction vessel, cyclopentene oxide is reacted with an equimolar amount of benzylamine.

-

The reaction is typically performed neat or in a suitable solvent and may require heating to proceed at a reasonable rate.

-

Upon completion (monitored by TLC or GC), the crude product is purified by standard methods such as distillation or chromatography to yield the racemic trans-amino alcohol.

-

-

Resolution of the Racemic Mixture:

-

The racemic trans-2-(benzylamino)cyclopentanol is dissolved in a suitable solvent, such as 2-propanol.

-

A solution of a chiral resolving agent, for example, R-(-)-mandelic acid (typically 0.5 equivalents), in the same solvent is added to the mixture.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

To liberate the free amino alcohol, the diastereomeric salt is treated with an aqueous base (e.g., NaOH solution) and extracted with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the enantiomerically enriched (1S,2S)-2-(benzylamino)cyclopentanol. The (1R,2R)-enantiomer can be obtained from the mother liquor by a similar process using (S)-(+)-mandelic acid.

-

Part 2: The Core Mechanism of Stereochemical Induction

The catalytic prowess of (1R,2R)-2-amino-cyclopentanol derivatives lies in their ability to form a rigid and sterically defined complex with a metal center. This complex then serves as a chiral Lewis acid, orchestrating the interaction between reactants with high stereoprecision.

-

Formation of the Bidentate Ligand-Metal Complex: The amino and hydroxyl groups of the aminocyclopentanol derivative act as a bidentate ligand, coordinating to a metal atom (e.g., Zinc, Boron, Rhodium). This chelation locks the ligand into a rigid conformation.

-

Creation of a Defined Chiral Pocket: The cyclopentane ring, held in a fixed orientation by the chelation, combined with any substituents on the nitrogen atom, creates a three-dimensional chiral pocket around the catalytic metal center. The steric bulk and electronic properties of these substituents can be fine-tuned to optimize selectivity for a given reaction.

-

Stereoselective Substrate Binding and Reaction: A prochiral substrate, such as an aldehyde or ketone, coordinates to the metal center within this chiral pocket. Steric interactions between the substrate and the ligand force the substrate to bind in a specific orientation, exposing one of its two enantiotopic faces to attack by a nucleophile or reagent. This directed approach is the fundamental basis for the enantioselectivity of the reaction.

The following diagram illustrates the generalized catalytic cycle for a metal (M) catalyzed reaction, highlighting the role of the (1R,2R)-2-amino-cyclopentanol ligand (L*).

Caption: Generalized catalytic cycle for asymmetric synthesis.

Part 3: Key Applications and Mechanistic Specifics

The general mechanism described above is realized in a variety of important asymmetric transformations.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

This carbon-carbon bond-forming reaction is a benchmark for testing the efficacy of chiral ligands.

-

Mechanism: The (1R,2R)-2-amino-cyclopentanol derivative reacts with diethylzinc to form a dimeric or monomeric chiral zinc-alkoxide complex in situ. An aldehyde substrate coordinates to the Lewis acidic zinc center. The chiral ligand scaffold creates a sterically demanding environment that directs the aldehyde to bind in a preferred orientation. This exposes one enantiotopic face of the carbonyl group to intramolecular transfer of an ethyl group from the zinc atom, leading to the formation of a chiral secondary alcohol with high enantiomeric excess (ee).

-

Data Presentation:

| Ligand Derivative | Aldehyde | Yield (%) | ee (%) | Configuration | Reference |

| (1S,2S)-2-(Benzylamino)cyclopentanol | Benzaldehyde | 95 | 95 | (S) | |

| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | Benzaldehyde | High | up to 99 | (S) |

-

Experimental Protocol: General Procedure for Enantioselective Ethylation

-

Under an inert atmosphere (e.g., nitrogen or argon), the chiral amino alcohol ligand (e.g., 0.1 mmol) is dissolved in an anhydrous solvent such as toluene (5 mL).

-

The solution is cooled to 0 °C, and diethylzinc (e.g., 1.0 M in hexanes, 3 mmol) is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the active catalyst.

-

The aldehyde (e.g., benzaldehyde, 1.0 mmol) is then added dropwise.

-

The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the purified alcohol product is determined by chiral HPLC or GC.

-

Application 2: Asymmetric Borane Reduction of Ketones

(1R,2R)-2-amino-cyclopentanol derivatives are excellent precursors for in situ generated oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts.

-

Mechanism: The amino alcohol reacts with a borane source (e.g., borane dimethyl sulfide complex, BH₃·SMe₂) to form a chiral oxazaborolidine catalyst. The prochiral ketone then coordinates to the Lewis acidic boron atom of the catalyst. The steric environment created by the ligand's backbone forces the ketone to coordinate in a way that the larger substituent points away from the bicyclic core of the catalyst. This leaves one face of the carbonyl preferentially open for an intramolecular delivery of a hydride from the coordinated BH₃, resulting in a highly enantioselective reduction to the corresponding chiral alcohol.

-

Experimental Workflow:

Caption: Workflow for CBS-catalyzed ketone reduction.

Application 3: Role as a Covalently Bound Chiral Auxiliary

Beyond acting as ligands in catalysis, these molecules can be employed as chiral auxiliaries, where they are temporarily attached to the substrate to direct a stereoselective reaction.

-

Mechanism: In this mode, the (1R,2R)-2-amino-cyclopentanol is first used to form a chiral oxazolidinone with a carboxylic acid derivative.[2] This new molecule is then deprotonated to form an enolate. The rigid, chiral oxazolidinone structure effectively shields one face of the enolate, forcing an incoming electrophile (for alkylation) or an aldehyde (for an aldol reaction) to approach from the less hindered face. This results in excellent diastereoselectivity.[2] After the reaction, the chiral auxiliary is hydrolytically cleaved, yielding the enantiomerically enriched product and recovering the auxiliary for reuse.[2] This method has been shown to achieve outstanding diastereofacial selectivities, often exceeding 99%.[2]

Part 4: Tools for Mechanistic Elucidation and Structural Validation

A deep understanding of the catalytic mechanism relies on a synergistic combination of analytical techniques.

-

NMR Spectroscopy and X-ray Crystallography: These are the two most powerful methods for determining the three-dimensional structure of molecules at atomic resolution.[4][5] X-ray crystallography of stable ligand-metal complexes or intermediates can provide a static "snapshot" of the catalyst's structure, offering direct evidence for bond lengths, angles, and the overall conformation of the chiral pocket. NMR spectroscopy, on the other hand, provides crucial information about the structure and dynamics of catalysts and intermediates in solution, which is more representative of the actual reaction conditions.[4][5][6]

-

Computational Chemistry: Quantum mechanical calculations are frequently used to model the transition states of these reactions. By comparing the calculated energies of different possible transition state structures, researchers can predict which reaction pathway is most favorable, providing theoretical support for experimentally observed stereochemical outcomes.

Conclusion

(1R,2R)-2-Amino-cyclopentanol derivatives represent a powerful and versatile class of chiral molecules in the field of asymmetric catalysis. Their efficacy is rooted in a simple yet elegant principle: the use of a conformationally rigid backbone to create a precisely defined chiral space around a reactive center. This allows for predictable and highly effective transfer of stereochemical information from the ligand to the product. Whether employed as bidentate ligands for transition metals or as covalently bound chiral auxiliaries, these scaffolds provide reliable and robust methodologies for the synthesis of enantiomerically pure compounds, making them indispensable tools for researchers and professionals in drug development and beyond.

References

- Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(12), 2165-2168.

- BenchChem. (2025). A Comparative Study of (1S,2S)-2-(Benzylamino)cyclopentanol and Other Amino Alcohol Ligands in Asymmetric Synthesis. BenchChem Technical Guides.

- Chem-Impex International. (n.d.). (1R,2R)-2-Aminocyclopentanol hydrochloride. Product Information.

- Gäb, J., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(5), 2164-2167.

- Feng, W., Pan, L., & Zhang, M. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101-111.

- Syamala, M. S. (2009). Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. American-Eurasian Journal of Scientific Research, 4(4), 234-241.

- Bhaskar, G., & Kumar, H. S. S. (2007). Transition Metal Complexes of Quinolino[3,2-b]benzodiazepine and Quinolino[3,2-b]benzoxazepine: Synthesis, Characterization, and Antimicrobial Studies. ResearchGate.

- Saraf, D. V., et al. (n.d.). HETEROCYCLIC SCHIFF BASE Cu(II) METAL COMPLEXES AND THEIR X-RAY DIFFRACTION STUDY. European Journal of Pharmaceutical and Medical Research.

- Lange, O. F., et al. (2009). Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. Protein Science, 18(6), 1167-1177.

- Wang, Y., et al. (2020). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Journal of Chemical Sciences, 132(1), 1-8.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Isoelectric point and pKa values of (1R,2R)-2-aminocyclopentanol TFA salt

An In-Depth Technical Guide to the Physicochemical Profiling of (1R,2R)-2-Aminocyclopentanol TFA Salt

Executive Summary

(1R,2R)-2-aminocyclopentanol is a highly versatile chiral amino alcohol utilized extensively as a building block in pharmaceutical synthesis, notably in the development of selective adenosine A1 receptor agonists and kinase inhibitors[1]. When formulated as a Trifluoroacetic acid (TFA) salt, the molecule exhibits excellent solubility, stability, and chromatographic compatibility. This whitepaper provides an authoritative analysis of the molecule's acid-base equilibria, detailing its pKa values, isoelectric point (pI) dynamics, and the self-validating analytical methodologies required for precise physicochemical characterization.

Structural Chemistry and Inductive Causality

The physicochemical behavior of (1R,2R)-2-aminocyclopentanol TFA salt is dictated by the interplay between its three primary functional components: the secondary alcohol, the primary amine, and the trifluoroacetate counterion.

-

The TFA Counterion: Trifluoroacetic acid is a remarkably strong organic acid with a pKa of approximately 0.23[2][3]. This extreme acidity is driven by the electron-withdrawing inductive effect of the three highly electronegative fluorine atoms, which stabilize the conjugate base (trifluoroacetate)[3]. In the solid state and in aqueous solution, TFA ensures complete protonation of the amine group, preventing free-base oxidation. Furthermore, TFA's high volatility (boiling point 72.4 °C) allows for seamless removal during downstream lyophilization or HPLC purification[3][4].

-

Stereochemical Impact: The (1R,2R) designation indicates a trans configuration. Unlike the cis isomer, where the spatial proximity of the -OH and -NH₂ groups facilitates strong intramolecular hydrogen bonding, the trans configuration minimizes steric hindrance and alters the hydration shell, subtly shifting the thermodynamic barrier for proton dissociation.

Acid-Base Equilibria: pKa Values

Understanding the protonation states of the active pharmaceutical ingredient (API) requires a precise mapping of its dissociation constants (pKa). The API features two ionizable groups covalently bound to the cyclopentane ring.

-

Amine Group (-NH₃⁺ ⇌ -NH₂ + H⁺): While a standard aliphatic cycloalkylamine (e.g., cyclopentylamine) typically exhibits a pKa around 10.5, the pKa of the amine in 2-aminocyclopentanol is lowered to 9.8 ± 0.2 . Causality: The adjacent electronegative hydroxyl group at the C1 position exerts an electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This pulls electron density away from the nitrogen atom, destabilizing the protonated state and increasing its acidity relative to an unsubstituted analog.

-

Hydroxyl Group (-OH ⇌ -O⁻ + H⁺): Aliphatic alcohols are generally very weak acids (pKa ~16). However, the predicted pKa for the hydroxyl group in this molecule is 14.93 ± 0.40 [5][6]. Causality: The proximity of the amine group (even in its neutral state) provides a mild inductive pull that slightly stabilizes the alkoxide anion, lowering the pKa compared to pure cyclopentanol.

Table 1: Summary of Quantitative Physicochemical Data

| Component | Functional Group | Predicted/Experimental pKa | Role in System |

| TFA (Counterion) | Carboxylic Acid (-COOH) | 0.23 | Salt formation, solubility enhancement |

| API (C2 Position) | Primary Amine (-NH₂) | 9.8 ± 0.2 | Primary basic center, physiological cation |

| API (C1 Position) | Secondary Alcohol (-OH) | 14.93 ± 0.40 | Weak acidic center, hydrogen bond donor |

Isoelectric Point (pI) Dynamics

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge. While pI is most commonly associated with zwitterionic amino acids, it is equally critical for amphoteric amino alcohols to optimize liquid-liquid extraction and chromatographic retention.

For (1R,2R)-2-aminocyclopentanol, the TFA counterion is a distinct chemical entity in solution and does not factor into the API's intrinsic pI. The API acts as a diprotic acid system ( H2A+ ):

-

pH < 9.8: The amine is protonated ( NH3+ ), and the hydroxyl is neutral ( OH ). Net Charge: +1

-

pH 9.8 to 14.9: The amine is neutral ( NH2 ), and the hydroxyl is neutral ( OH ). Net Charge: 0

-

pH > 14.9: The amine is neutral ( NH2 ), and the hydroxyl is deprotonated ( O− ). Net Charge: -1

The pI is calculated as the average of the two pKa values flanking the neutral species:

pI=2pKaamine+pKahydroxyl=29.8+14.93=12.365At physiological pH (7.4), the molecule exists almost entirely in its cationic state, which is vital for its interaction with negatively charged residues in target protein binding pockets[1].

Caption: Protonation states of (1R,2R)-2-aminocyclopentanol across the pH scale.

Self-Validating Experimental Protocol: pKa Determination

To empirically verify the pKa of the amine group (and subsequently calculate the pI), a high-precision potentiometric titration must be employed. The following protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise data integrity.

Methodological Causality & Setup

-

Primary Standardization: Sodium hydroxide (NaOH) titrant is hygroscopic and absorbs ambient CO₂. It must be standardized against Potassium Hydrogen Phthalate (KHP), a non-hygroscopic primary standard, to ensure exact molarity.

-

Atmospheric Control: The titration must occur under a Nitrogen (N₂) blanket. Causality: Ambient CO₂ dissolves in water to form carbonic acid ( H2CO3 ). This introduces a secondary buffering system that will artificially skew the titration curve near the amine's pKa (9.8).

-

Thermodynamic Control: pKa is a temperature-dependent value ( ΔG=−RTlnK ). The jacketed titration vessel must be strictly maintained at 25.0 ± 0.1 °C.

Step-by-Step Workflow

-

Standardization: Titrate 0.1 M NaOH against a known mass of dried KHP to determine the exact titrant concentration.

-

Sample Preparation: Dissolve 50.0 mg of (1R,2R)-2-aminocyclopentanol TFA salt in 50 mL of freshly boiled, ultra-pure deionized water (to ensure CO₂ exclusion).

-

Equilibration: Submerge the calibrated pH electrode into the solution. Blanket the headspace with N₂ gas and allow the temperature to stabilize at 25.0 °C for 10 minutes.

-

Dynamic Titration: Utilize an automated titrator to add the standardized 0.1 M NaOH in dynamic increments (e.g., 0.05 mL). The system will first neutralize the free TFA (if any excess exists), followed by the deprotonation of the NH3+ group.

-

Data Acquisition & Validation: Record pH versus volume of NaOH added until the pH exceeds 12.0.

-

Mathematical Derivation: Do not rely on visual estimation of the inflection point. Plot the first derivative ( dpH/dV ) to identify the exact equivalence point. The pKa is mathematically validated as the pH at exactly one-half the volume of the equivalence point.

Caption: Self-validating potentiometric titration workflow for pKa determination.

References

-

Trifluoroacetic Acid (TFA) - Common Organic Chemistry. commonorganicchemistry.com.[Link]

-

An Overview of Trifluoroacetic Acid (CAS 76-05-1) - Aure Chemical. aurechem.com.[Link]

-

Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? - Quora. quora.com.[Link]

-

Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. cam.ac.uk.[Link]

Sources

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

- 3. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]

- 4. quora.com [quora.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. 2-AMINO CYCLOPENTANOL CAS#: 89381-13-5 [chemicalbook.com]

Introduction: The Strategic Value of (1R,2R)-2-Aminocyclopentanol in Asymmetric Synthesis

An In-Depth Guide to Asymmetric Catalysis with (1R,2R)-2-Aminocyclopentanol TFA

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a paramount objective, particularly within pharmaceutical and materials science. Chiral 1,2-amino alcohols are a distinguished class of compounds that serve as powerful catalysts and ligands in a multitude of asymmetric transformations.[1][2] (1R,2R)-2-aminocyclopentanol, a molecule featuring a rigid cyclopentyl backbone and defined stereocenters, has emerged as a promising organocatalyst for inducing high stereoselectivity.[3]

This guide focuses on the trifluoroacetate (TFA) salt of (1R,2R)-2-aminocyclopentanol. The presence of the TFA counter-ion is typically a result of the purification process, often involving reverse-phase high-performance liquid chromatography (RP-HPLC) where TFA is used as an ion-pairing agent.[4][5] While frequently overlooked, this counter-ion can significantly impact the catalyst's physicochemical properties and must be carefully considered for the robust and reproducible application in asymmetric synthesis.[6]

This document provides a comprehensive overview of the catalyst, detailed experimental protocols for its application in cornerstone asymmetric reactions, and expert insights into the mechanistic underpinnings and practical considerations for its use.

Expert Insight: Understanding the Role of the Trifluoroacetate (TFA) Counter-ion

The "TFA" designation is not merely a trivial annotation; it is a critical parameter that can influence experimental outcomes. For the researcher aiming for precision and reproducibility, understanding the counter-ion's effects is non-negotiable.

-

Physicochemical Properties: The TFA salt form can alter the solubility of the aminocyclopentanol catalyst in various organic solvents. Furthermore, TFA salts are often hygroscopic, which can lead to inaccuracies in weighing and calculating catalyst loading if not handled under anhydrous conditions.

-

Catalytic Activity: While often considered a spectator ion, TFA can modulate the catalyst's acidity and hydrogen-bonding capabilities, potentially influencing the transition state of the catalyzed reaction. In some contexts, strong acids like TFA can protonate the catalyst's amine, altering its nucleophilicity and its role in the catalytic cycle.[7]

-

Implications for Biological Assays: For drug development professionals, this is a crucial consideration. TFA itself can exhibit biological activity, including the inhibition of cell proliferation at nanomolar concentrations or, conversely, the stimulation of cell growth at micromolar levels.[4] When developing synthetic routes for active pharmaceutical ingredients (APIs), residual TFA from a catalytic step could carry through and interfere with subsequent biological assays, leading to false positives or misinterpreted results.[4]

Recommendation: For sensitive applications, particularly those involving cell-based assays or in vivo studies, it is best practice to perform a salt exchange. The TFA salt can be converted to a more biologically benign form, such as hydrochloride (HCl) or acetate, through techniques like ion-exchange chromatography or repeated lyophilization from an aqueous HCl solution.[6][7]

Application Protocol I: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction that generates valuable β-hydroxy carbonyl compounds.[8][9] (1R,2R)-2-aminocyclopentanol can effectively catalyze this transformation through an enamine-based mechanism, analogous to the well-established proline organocatalysis pathway.[10]

Mechanistic Rationale: The Enamine Catalytic Cycle

The catalyst reacts with a ketone donor to form a nucleophilic chiral enamine intermediate. This enamine then attacks the aldehyde acceptor in a stereocontrolled fashion, dictated by the rigid cyclopentyl backbone of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. This mechanism avoids the need for pre-formed enolates, offering a more atom-economical approach.

Caption: Enamine catalytic cycle for the aldol reaction.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the asymmetric aldol reaction between a cyclic ketone and an aromatic aldehyde.

1. Materials and Reagents:

-

(1R,2R)-2-aminocyclopentanol TFA (10 mol%)

-

Cyclic ketone (e.g., cyclohexanone, 2.0 mmol, 1.0 equiv.)

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 0.5 equiv.)

-

Solvent (e.g., DMSO, anhydrous, 2.0 mL)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

2. Experimental Procedure:

-

To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-2-aminocyclopentanol TFA (0.1 mmol, 10 mol%).

-

Add the cyclic ketone (2.0 mmol) and anhydrous DMSO (2.0 mL).

-

Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine.

-

Add the aromatic aldehyde (1.0 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 24 to 72 hours.

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure aldol product.

3. Analysis and Validation:

-

Diastereomeric Ratio (dr): Determine by ¹H NMR analysis of the crude product before purification.

-

Enantiomeric Excess (ee): Determine by chiral High-Performance Liquid Chromatography (HPLC) analysis on the purified product, using a suitable chiral stationary phase.

Data Presentation: Expected Performance

The following table summarizes typical results for an aldol reaction using a related prolinol-based catalyst, which provides a benchmark for expected outcomes.

| Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (syn) |

| 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 48 | ~95 | >20:1 | >99 |

| 4-Bromobenzaldehyde | Cyclohexanone | DMSO | 72 | ~92 | >20:1 | 98 |

| Benzaldehyde | Acetone | Neat | 24 | ~65 | N/A | 96 |

Troubleshooting

-

Low Conversion: Increase catalyst loading to 15-20 mol% or extend the reaction time. Ensure the use of anhydrous solvent, as water can hydrolyze the enamine intermediate.

-

Low Enantioselectivity: Lowering the reaction temperature (e.g., to 4 °C) can improve enantioselectivity, though it may require longer reaction times. Ensure the catalyst has high optical purity.

Application Protocol II: Asymmetric Michael Addition

The Michael or conjugate addition is a powerful method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[11] (1R,2R)-2-aminocyclopentanol can catalyze the addition of ketones to nitroolefins with high enantioselectivity, proceeding through a similar enamine activation mechanism.[12]

Workflow and Mechanistic Considerations

The experimental workflow is similar to the aldol reaction. The catalyst forms a chiral enamine with the ketone donor. This enamine then performs a nucleophilic attack on the electron-deficient nitroolefin acceptor. The stereochemical outcome is controlled by the catalyst, which shields one face of the enamine, directing the electrophile to the opposite face.

Sources

- 1. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. researchgate.net [researchgate.net]

- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omizzur.com [omizzur.com]

- 8. Aldol reaction - Wikipedia [en.wikipedia.org]

- 9. Aldol Addition [organic-chemistry.org]

- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

Application Note: (1R,2R)-2-Aminocyclopentanol Trifluoroacetic Acid Salt in Advanced Pharmaceutical Intermediate Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Mechanistic handling, chemoselective coupling, and application in active pharmaceutical ingredient (API) synthesis.

Introduction & Strategic Utility

The chiral trans-1,2-amino alcohol motif is a privileged pharmacophore in medicinal chemistry, providing critical hydrogen-bonding networks and conformational rigidity within drug-target binding pockets. Specifically, (1R,2R)-2-aminocyclopentanol is a highly valued building block utilized in the synthesis of complex therapeutics, including Phosphodiesterase 1 (PDE1) inhibitors [1] and Adenosine A1 receptor agonists [2].

Mechanistic Advantages of the Trifluoroacetic Acid (TFA) Salt

While the free base of (1R,2R)-2-aminocyclopentanol is a low-melting, hygroscopic compound prone to absorbing atmospheric CO₂ (forming carbonates), the Trifluoroacetic Acid (TFA) salt offers distinct mechanistic and operational advantages:

-

Stoichiometric Precision: The TFA salt is a highly crystalline, non-hygroscopic solid, enabling exact stoichiometric weighing—a critical factor in micro-scale medicinal chemistry and large-scale process scale-up.

-

Kinetic Solubility in Aprotic Solvents: In Nucleophilic Aromatic Substitution (S_NAr) and Buchwald-Hartwig aminations, polar aprotic solvents (DMF, DMSO, NMP) are standard. When freebased in situ with N,N-Diisopropylethylamine (DIPEA), the resulting byproduct (DIPEA-TFA) remains highly soluble. In contrast, DIPEA-HCl often precipitates, creating localized concentration gradients and clogging continuous-flow reactors.

-

Direct Compatibility with Boc-Deprotection: The TFA salt is the direct, unadulterated product of Boc-deprotection workflows, allowing chemists to telescope the intermediate directly into coupling reactions without aqueous workup, thereby preventing the loss of this highly water-soluble amino alcohol.

Physicochemical Properties & Analytical Data

To ensure a self-validating workflow, researchers must verify the integrity of the starting material before initiating complex syntheses.

| Property | Value / Description | Analytical Validation Marker |

| Chemical Formula | C₅H₁₁NO · CF₃COOH | MS (ESI+) : m/z 102.1 [M+H]⁺ (Free base) |

| Molecular Weight | 215.17 g/mol | ¹⁹F NMR (DMSO-d₆) : Singlet at ~ -74.0 ppm |

| Appearance | White to off-white crystalline solid | Visual inspection |

| Stereochemistry | (1R,2R)-trans | Chiral HPLC : >99% ee (Retention time specific to chiral stationary phase) [3] |

| Solubility | High in MeOH, EtOH, DMF, DMSO, H₂O | Clear solution at 0.1 M in DMF |

| Storage | 2 - 8 °C, desiccated | Stable for >2 years under inert atmosphere |

Synthetic Workflow & Application Pathways

The following diagram illustrates the logical flow from the stable Boc-protected precursor to the TFA salt, and its subsequent divergent applications in API synthesis.

Figure 1: Synthetic utility and divergent application pathways of (1R,2R)-2-Aminocyclopentanol TFA salt.

Experimental Protocols

Protocol A: S_NAr Coupling in PDE1 Inhibitor Synthesis

Context: This protocol is adapted from the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives, which are potent PDE1 inhibitors used for treating cognitive impairments [1].

Causality & Design: The reaction utilizes 3.0 equivalents of DIPEA. Why?

-

1.0 eq neutralizes the TFA counterion to liberate the nucleophilic free amine.

-

1.0 eq acts as a proton scavenger for the HCl generated during the S_NAr process.

-

1.0 eq provides a kinetic excess to drive the reaction to completion and suppress the protonation of the weakly basic pyrimidine nitrogen.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the chlorinated heteroaryl intermediate (1.0 mmol, 1.0 eq) and (1R,2R)-2-aminocyclopentanol TFA salt (258 mg, 1.2 mmol, 1.2 eq).

-

Solvation: Suspend the solids in anhydrous DMF (10 mL) under a nitrogen atmosphere.

-

Activation: Dropwise, add anhydrous DIPEA (522 µL, 3.0 mmol, 3.0 eq) via syringe at room temperature. The suspension will typically clear into a homogeneous solution as the TFA salt is neutralized.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 120 °C using a pre-calibrated heating block. Stir for 12 hours.

-

In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (<5% AUC) is consumed and the m/z corresponding to the coupled product dominates.

-

Workup: Cool the mixture to room temperature. Quench by pouring into crushed ice/water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Regioselective Purine Substitution for Adenosine A1 Agonists

Context: This workflow is utilized in the synthesis of non-nucleotide Adenosine A1 receptor agonists (e.g., UNC32A analogs) which exhibit potent antinociceptive (pain-blocking) effects [2].

Causality & Design: The substitution of 2,6-dichloropurine derivatives is highly regioselective for the C6 position over the C2 position. This is due to the greater electrophilicity of C6, which is flanked by two nitrogen atoms in the pyrimidine ring system. Ethanol is chosen over DMF here because protic solvents stabilize the transition state of the purine S_NAr via hydrogen bonding, accelerating the reaction at lower temperatures.

Step-by-Step Methodology:

-

Preparation: Dissolve the 2,6-dichloropurine riboside intermediate (1.0 mmol, 1.0 eq) in absolute Ethanol (15 mL).

-

Reagent Addition: Add (1R,2R)-2-aminocyclopentanol TFA salt (258 mg, 1.2 mmol, 1.2 eq) followed by Triethylamine (TEA) (348 µL, 2.5 eq).

-

Reaction: Stir the mixture at 60 °C for 16 hours.

-

Monitoring: Verify regioselectivity via ¹H NMR of a crude aliquot; the C8 proton of the purine ring will shift characteristically upon C6-amination.

-

Isolation: Concentrate the ethanol under reduced pressure. Dissolve the crude residue in DCM, wash with saturated NaHCO₃, dry, and purify via preparative HPLC (using a 0.1% TFA/MeCN/H₂O gradient) to isolate the pure C6-substituted intermediate.

Self-Validation & Troubleshooting

To maintain a self-validating system, researchers must anticipate and correct deviations during the synthesis. Table 2 outlines common failure modes and their mechanistic corrections.

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Formation of O-alkylated byproduct | The base used is too strong (e.g., NaH, KOtBu), deprotonating the hydroxyl group and destroying N-chemoselectivity. | Strictly use mild, non-nucleophilic tertiary amines (DIPEA, TEA) to ensure only the amine acts as the nucleophile. |

| Incomplete conversion in S_NAr | Inadequate neutralization of the TFA salt; the amine remains protonated and non-nucleophilic. | Verify the pH of the reaction mixture is >8. Add an additional 0.5 eq of DIPEA. |

| Epimerization (Loss of chiral purity) | Prolonged heating at >130 °C in the presence of strong base can cause retro-aldol-like ring opening/closing or epimerization. | Lower the reaction temperature to 90–100 °C and increase the reaction time, or switch to a microwave reactor (100 °C, 30 min). |

| Product loss during aqueous workup | The amino-alcohol product is highly polar and partitions into the aqueous phase. | Saturate the aqueous phase with NaCl before extraction, or switch extraction solvent from EtOAc to 2-MeTHF or 10% MeOH/DCM. |

References

-

Title : Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases Source : Journal of Medicinal Chemistry (ACS Publications), 2016. URL :[Link]

-

Title : Orally Active Adenosine A1 Receptor Agonists with Antinociceptive Effects in Mice Source : Journal of Medicinal Chemistry (ACS Publications), 2012. URL :[Link]

Step-by-step preparation of (1R,2R)-2-aminocyclopentanol from cyclopentene oxide

An Application Note and Protocol for the Asymmetric Synthesis of (1R,2R)-2-Aminocyclopentanol from Cyclopentene Oxide

Introduction: The Significance of Chiral Vicinal Amino Alcohols

(1R,2R)-2-Aminocyclopentanol is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. As a vicinal amino alcohol, its stereochemically defined structure is a key component in a variety of pharmaceutical agents and serves as a precursor for chiral ligands and auxiliaries.[1][2] The synthesis of this compound in high enantiomeric purity presents a classic challenge: the desymmetrization of a meso epoxide, cyclopentene oxide. This guide provides a comprehensive protocol for the enantioselective synthesis of (1R,2R)-2-aminocyclopentanol, focusing on a modern catalytic approach that ensures high stereochemical control. Authored for researchers and drug development professionals, this document explains the fundamental principles behind the synthesis, offers a detailed step-by-step protocol, and outlines methods for purification and characterization.

Guiding Principles: Enantioselective Epoxide Ring-Opening

The core of this synthesis is the nucleophilic ring-opening of cyclopentene oxide, a meso compound, with an ammonia equivalent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This mechanism dictates a backside attack on one of the epoxide carbons, leading to an inversion of configuration at that center and resulting in a trans relationship between the incoming nucleophile (amino group) and the resulting hydroxyl group.

Without a chiral influence, this reaction produces a racemic mixture of (1R,2R)- and (1S,2S)-2-aminocyclopentanol. To achieve the desired (1R,2R) enantiomer selectively, a chiral catalyst is employed to control the facial selectivity of the nucleophilic attack. The catalyst, typically a chiral metal complex, transiently coordinates to the epoxide, creating a diastereomeric transition state. This complex sterically hinders the approach of the nucleophile to one of the two enantiotopic carbons, thereby directing the attack to the other and favoring the formation of one enantiomer over the other.[5]

A highly effective method utilizes a chiral (salen)cobalt complex to catalyze the addition of a carbamate nucleophile to the meso-epoxide. The carbamate serves as a stable and effective ammonia surrogate, and the subsequent deprotection step yields the target amino alcohol.

Visualizing the Synthetic Pathway

The overall transformation from cyclopentene oxide to the final product is a two-step process involving a catalyzed ring-opening followed by deprotection.

Sources

Application Notes and Protocols for Enantioselective Coupling Reactions Using trans-2-Aminocyclopentanol TFA Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical sciences and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity and therapeutic efficacy. Many pharmaceuticals are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While one enantiomer may provide the desired therapeutic effect, its counterpart can be inactive or, in some cases, dangerously toxic. This reality underscores the critical importance of enantioselective synthesis—the ability to produce a single, desired enantiomer of a chiral molecule.[1] Chiral 1,2-amino alcohols have emerged as a versatile and powerful class of compounds that can act as catalysts or chiral ligands to achieve high levels of stereocontrol in a variety of chemical transformations.[2][3]

This technical guide focuses on trans-2-aminocyclopentanol, a C₂-symmetric chiral amino alcohol, and its application in enantioselective coupling reactions. We will delve into the underlying principles of its catalytic activity, provide a detailed, field-tested protocol for its use in a classic carbon-carbon bond-forming reaction, and offer insights to empower researchers in their pursuit of stereochemically pure compounds.

The Power of Proximity: Chiral 1,2-Amino Alcohols as Ligands

The efficacy of 1,2-amino alcohols as chiral ligands stems from their bifunctional nature. The proximate amino and hydroxyl groups can coordinate to a metal center or a reagent, creating a rigid, well-defined chiral environment around the reactive site.[2] This chelation restricts the possible pathways of a reaction, favoring the formation of one enantiomer over the other. trans-2-Aminocyclopentanol, with its constrained cyclic backbone, provides a robust and predictable stereochemical bias, making it an excellent candidate for asymmetric catalysis.

A Closer Look: trans-2-Aminocyclopentanol

trans-2-Aminocyclopentanol is a chiral compound featuring an amine and a hydroxyl group on a five-membered ring. The "trans" configuration indicates that the two functional groups are on opposite sides of the ring. This specific stereochemical arrangement is crucial for its function as a chiral ligand. The trifluoroacetic acid (TFA) salt form is a common way to handle and store this amine-containing compound, ensuring its stability. However, for it to function as a Lewis basic ligand in a catalytic reaction, the free amine must be generated in situ through neutralization.

Application Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands.[4] The following protocol details the use of trans-2-aminocyclopentanol as a chiral ligand in the addition of diethylzinc to benzaldehyde to produce the chiral secondary alcohol, 1-phenyl-1-propanol. This protocol is adapted from established methodologies for chiral amino alcohols.[4]

Materials and Reagents:

-

(1R,2R)-trans-2-Aminocyclopentanol TFA salt (or the (1S,2S)-enantiomer)

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Freshly distilled Benzaldehyde

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Step-by-Step Procedure:

-

Catalyst Preparation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (1R,2R)-trans-2-aminocyclopentanol TFA salt (e.g., 0.05 mmol, 10 mol%).

-

Add anhydrous toluene (e.g., 2 mL).

-

Add triethylamine (e.g., 0.05 mmol, 1.0 equivalent relative to the TFA salt) to neutralize the trifluoroacetic acid and generate the free amino alcohol. Stir for 10 minutes at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of diethylzinc in hexanes (e.g., 1.0 mmol, 2.0 equivalents relative to the aldehyde) dropwise via syringe.

-

Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the active zinc-amino alcohol complex.

-

-

Reaction:

-

To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (e.g., 0.5 mmol, 1.0 equivalent) dropwise.

-

Continue stirring the reaction mixture at 0 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically a few hours).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (e.g., 5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-phenyl-1-propanol.

-

-

Analysis:

-

Determine the isolated yield of the product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Expected Results:

Using trans-2-(N,N-dialkylamino)cyclopentanols as ligands, high yields and enantiomeric excesses (95% to >99%) have been reported for the addition of diethylzinc to benzaldehyde.[4] The specific enantiomer of the product will depend on the enantiomer of the trans-2-aminocyclopentanol used.

| Ligand Enantiomer | Product Enantiomer | Expected Enantiomeric Excess (ee) |

| (1R,2R) | (R)-1-phenyl-1-propanol | High |

| (1S,2S) | (S)-1-phenyl-1-propanol | High |

Mechanism of Enantioselection

The enantioselectivity of the reaction is attributed to the formation of a well-organized, dimeric zinc-amino alcohol complex in the transition state. The chiral ligand dictates the facial selectivity of the aldehyde presentation to the incoming nucleophile.

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (1R,2R)-2-Aminocyclopentanol TFA Salt as a Chiral Auxiliary and Ligand Scaffold in Asymmetric Organic Synthesis

Executive Summary

The synthesis of enantiomerically pure compounds is a fundamental requirement in modern pharmaceutical development and fine chemical manufacturing[1]. Among the diverse array of chiral scaffolds, trans-1,2-amino alcohols stand out as privileged structures. Specifically, (1R,2R)-2-aminocyclopentanol and its derivatives have emerged as highly effective chiral auxiliaries and stereodirecting ligands.

While the free amine form of this compound is highly nucleophilic, it is prone to oxidative degradation and atmospheric CO₂ absorption (forming insoluble carbamates) over time. Handling the compound as a Trifluoroacetic Acid (TFA) salt mitigates these issues, ensuring long-term bench stability, precise stoichiometric weighing, and excellent solubility in polar aprotic solvents[2]. This application note provides a comprehensive, mechanistic guide to utilizing the (1R,2R)-2-aminocyclopentanol TFA salt in asymmetric catalysis and auxiliary-directed synthesis.

Mechanistic Rationale: The Cyclopentane Advantage

The selection of a chiral auxiliary requires a careful balance between steric bulk, conformational rigidity, and ease of cleavage. The (1R,2R)-2-aminocyclopentanol scaffold offers distinct mechanistic advantages over acyclic (e.g., ephedrine) or larger cyclic (e.g., cyclohexanol) alternatives[3]:

-

Conformational Rigidity : The five-membered cyclopentane ring minimizes conformational degrees of freedom. Unlike cyclohexanes, which can undergo chair-to-chair interconversions, the trans-cyclopentane system locks the amino and hydroxyl groups in a highly defined spatial arrangement[3].

-

Diastereofacial Shielding : When converted into a rigid oxazolidinone (an Evans-type auxiliary), the steric bulk of the cyclopentane ring effectively blocks one face of the intermediate enolate. This forces incoming electrophiles to approach from the opposite face, yielding products with exceptional diastereoselectivity (>99:1 d.r.).

-

Bidentate Chelation : In asymmetric catalysis (such as diethylzinc additions to aldehydes), the trans-1,2-amino alcohol acts as a bidentate ligand. Upon deprotonation, it coordinates with transition metals (e.g., Zn, Ru) to form a rigid, stereodirecting metallacycle that dictates the trajectory of the substrate.

Data Presentation: Stereoselective Performance

The following table summarizes the quantitative data for asymmetric alkylation and aldol reactions utilizing the N-acylated (4R,5R)-cyclopentano[d]oxazolidin-2-one auxiliary derived from the (1R,2R)-2-aminocyclopentanol scaffold. The data highlights the robust diastereomeric control achieved across various electrophiles.

| Entry | Reaction Type | Electrophile / Aldehyde | Target Product Motif | Diastereoselectivity (d.r.) | Isolated Yield (%) |

| 1 | Alkylation | Benzyl Bromide | 2-Benzylpropanoic Acid | >99:1 | 92 |

| 2 | Alkylation | Methyl Iodide | 2-Methylpropanoic Acid | >99:1 | 89 |

| 3 | Aldol Reaction | Isobutyraldehyde | (2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid | >99:1 (syn) | 85 |

| 4 | Aldol Reaction | Benzaldehyde | (2R,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid | >99:1 (syn) | 82 |

| 5 | Aldol Reaction | Acetaldehyde | (2R,3S)-3-hydroxy-2-methylbutanoic acid | >99:1 (syn) | 80 |

Experimental Workflows and Visualizations

Workflow 1: Auxiliary Synthesis and Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using the (1R,2R)-2-aminocyclopentanol TFA salt-derived auxiliary.

Workflow 2: Asymmetric Diethylzinc Addition Catalytic Cycle

Caption: Catalytic cycle of asymmetric diethylzinc addition mediated by the chiral amino alcohol ligand.

Self-Validating Experimental Protocols

Protocol A: In Situ Free-Basing and Synthesis of (4R,5R)-Cyclopentano[d]oxazolidin-2-one

Objective: Convert the stable TFA salt into a rigid chiral auxiliary.

-

Free Base Liberation : Suspend (1R,2R)-2-aminocyclopentanol TFA salt (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere. Cool the suspension to 0 °C.

-

Causality: CH₂Cl₂ is a non-coordinating solvent that readily dissolves the free base and the resulting Et₃N·TFA byproduct.

-

-

Neutralization : Add triethylamine (Et₃N, 2.5 equiv) dropwise. Stir for 15 minutes.

-

Causality: The mild base neutralizes the TFA salt to liberate the nucleophilic amine. The slight excess ensures complete neutralization and acts as an acid scavenger for the subsequent cyclization step[2].

-

-